Methyl 2-(methylamino)acetate
Description
Synthesis Analysis
The synthesis of methyl 2-(methylamino)acetate and its derivatives involves complex chemical processes. For example, Temeriusz et al. (2003) describe the synthesis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters, showcasing the intricate reactions involved in its production (Temeriusz et al., 2003). Additionally, Hu and Ziffer (1990) discuss the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid and [15N]-methylamine (Hu & Ziffer, 1990).
Molecular Structure Analysis
The molecular structure of methyl 2-(methylamino)acetate and its related compounds has been analyzed using various techniques like X-ray diffraction and NMR spectroscopy. Demir et al. (2015) used X-ray single-crystal diffraction and quantum chemical computation to analyze the structure of a novel derivative, revealing important details about its molecular geometry and electronic properties (Demir et al., 2015).
Scientific Research Applications
Environmental Biotechnology and Methanogenic Pathways
Methyl 2-(methylamino)acetate is relevant in environmental biotechnology, particularly in understanding methanogenic pathways. Research by Conrad (2005) highlights its role in quantifying methanogenic pathways through the stable carbon isotopic signatures of CO2, CH4, and acetate methyl. This study emphasizes the importance of acetate (the methyl group) as a precursor in CH4 production across different environments, suggesting a broader application in environmental geochemistry and biotechnology for energy production and carbon cycle studies (Conrad, 2005).
Biomedical Applications: Epigenetics and Health
Another significant application lies in the field of biomedical research, where Methyl 2-(methylamino)acetate and its derivatives are investigated for their effects on health and disease through epigenetic modifications. Jiang et al. (2019) delve into how adverse childhood experiences (ACEs), potentially involving exposure to chemicals including methyl 2-(methylamino)acetate, can lead to long-lasting impacts on health via epigenetic modifications such as DNA methylation. This research provides insights into the underlying mechanisms of how environmental factors contribute to the development of various health conditions, including mental health disorders (Jiang et al., 2019).
Industrial Applications: Biodiesel Production
In the context of industrial applications, the work of Esan et al. (2021) presents an innovative approach to biodiesel production involving Methyl 2-(methylamino)acetate. Their review discusses the use of methyl acetate in interesterification reactions to produce glycerol-free biodiesel, highlighting the environmental and sustainability benefits of this process. Methyl 2-(methylamino)acetate's role in this context demonstrates its potential to contribute to cleaner and more sustainable industrial processes, particularly in the energy sector (Esan et al., 2021).
properties
IUPAC Name |
methyl 2-(methylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGABWCSZZWXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13515-93-0 (hydrochloride) | |
Record name | Sarcosine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60970053 | |
Record name | Methyl N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)acetate | |
CAS RN |
5473-12-1 | |
Record name | Sarcosine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5473-12-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL SARCOSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I682U0A29D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.